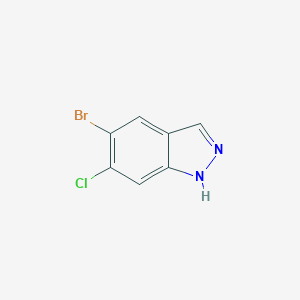
5-Bromo-6-chloro-1H-indazole
Overview
Description
5-Bromo-6-chloro-1H-indazole is a heterocyclic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of bromine and chlorine atoms in the 5 and 6 positions, respectively, enhances the compound’s reactivity and potential for various chemical transformations.
Mechanism of Action
Target of Action
5-Bromo-6-chloro-1H-indazole is a derivative of the heterocyclic compound indazole . Indazole derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects
Mode of Action
For example, some indazole derivatives have been found to inhibit cell growth, potentially by causing a block in the G0–G1 phase of the cell cycle . It is possible that this compound has a similar mode of action.
Biochemical Pathways
For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), suggesting that they may affect inflammatory pathways .
Result of Action
One study found that a similar compound, 3-amino-n-(4-benzylphenyl)-5-chloro-1h-indazole-1-carboxamide, was able to inhibit cell growth with gi50 values in the 0041–336 μM range, being very effective against colon and melanoma cell lines . It is possible that this compound has similar effects.
Biochemical Analysis
Biochemical Properties
Indazole derivatives, to which this compound belongs, have been found to exhibit a wide variety of biological properties .
Cellular Effects
Some indazole derivatives have been found to inhibit cell growth in various neoplastic cell lines .
Molecular Mechanism
Indazole derivatives have been found to exhibit a wide variety of biological properties, suggesting that they may interact with various biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-1H-indazole typically involves the following steps:
Starting Material: The synthesis begins with 1-bromo-2-chloro-4-methylbenzene.
Nitration: The starting material undergoes nitration to form 1-bromo-2-chloro-4-nitrobenzene.
Reduction: The nitro group is then reduced to form 5-bromo-4-chloro-2-methylaniline.
Cyclization: Finally, the compound undergoes cyclization to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted indazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-Bromo-6-chloro-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anticancer, anti-inflammatory, and antimicrobial agents.
Biological Studies: The compound is used in biological studies to investigate its effects on different biological pathways and targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-5-iodo-1H-indazole
- 4-Bromo-6-chloro-1H-indazole
- 6-Chloro-5-methyl-1H-indazole
- 5-Bromo-1H-indazole
Uniqueness
5-Bromo-6-chloro-1H-indazole is unique due to the specific positioning of the bromine and chlorine atoms, which significantly influences its reactivity and biological activity
Properties
IUPAC Name |
5-bromo-6-chloro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHLEEKDDBGPNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00537346 | |
| Record name | 5-Bromo-6-chloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00537346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260382-77-1 | |
| Record name | 5-Bromo-6-chloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00537346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


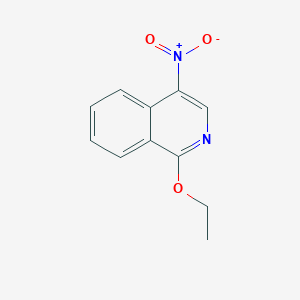
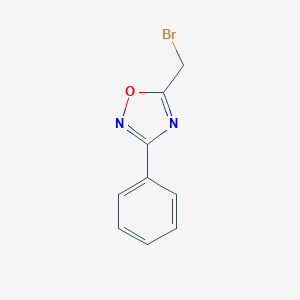
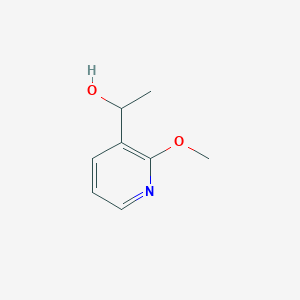
![[(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate](/img/structure/B178864.png)
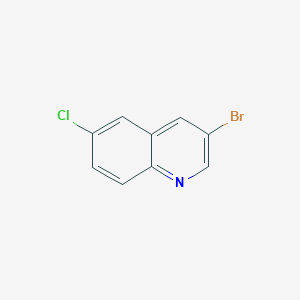

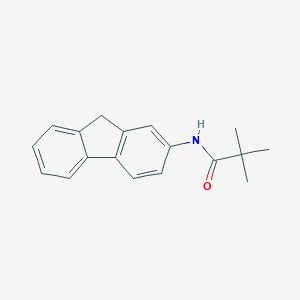

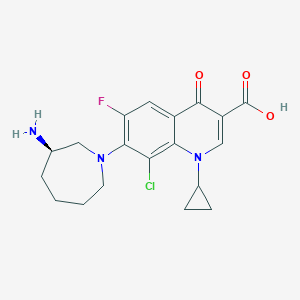
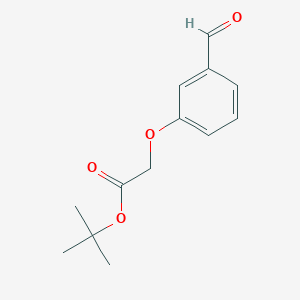

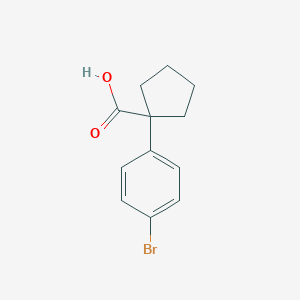
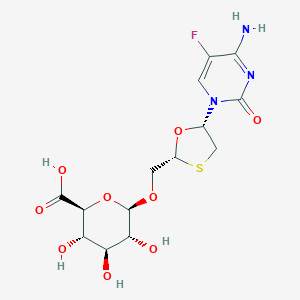
![3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B178903.png)
